molecular formula C17H14I2 B13331067 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane

1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane

Cat. No.: B13331067
M. Wt: 472.10 g/mol
InChI Key: QWVOVXZEVNRRBO-UHFFFAOYSA-N
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Description

1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings in drug design, offering benefits such as increased solubility and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane typically involves the iodination of 1,3-diphenylbicyclo[1.1.1]pentane. This process can be achieved using various iodinating agents under controlled conditions. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions .

Industrial Production Methods

While specific industrial production methods for 1,3-Bis(4-iodophenyl)bicyclo[11These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,3-Bis(4-azidophenyl)bicyclo[1.1.1]pentane .

Scientific Research Applications

1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By replacing benzene rings in drug molecules, it can improve solubility, metabolic stability, and reduce non-specific binding. The molecular targets and pathways involved depend on the specific application and the structure of the compound it is replacing .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylbicyclo[1.1.1]pentane: Lacks the iodine atoms but shares the same bicyclo[1.1.1]pentane core.

    1,3-Bis(4-bromophenyl)bicyclo[1.1.1]pentane: Similar structure but with bromine atoms instead of iodine.

    1,3-Bis(4-chlorophenyl)bicyclo[1.1.1]pentane: Contains chlorine atoms instead of iodine.

Uniqueness

1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is unique due to the presence of iodine atoms, which can participate in specific chemical reactions that other halogens may not. This makes it a valuable compound for certain synthetic applications and research studies .

Properties

Molecular Formula

C17H14I2

Molecular Weight

472.10 g/mol

IUPAC Name

1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C17H14I2/c18-14-5-1-12(2-6-14)16-9-17(10-16,11-16)13-3-7-15(19)8-4-13/h1-8H,9-11H2

InChI Key

QWVOVXZEVNRRBO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I

Origin of Product

United States

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